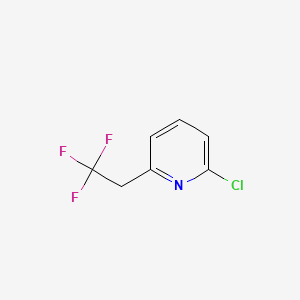

2-Chloro-6-(2,2,2-trifluoroethyl)pyridine

Description

2-Chloro-6-(2,2,2-trifluoroethyl)pyridine is a halogenated pyridine derivative featuring a chlorine substituent at the 2-position and a 2,2,2-trifluoroethyl (-CH₂CF₃) group at the 6-position. Pyridine derivatives with fluorine-containing groups are widely utilized in pharmaceuticals and agrochemicals due to fluorine’s ability to enhance metabolic stability, bioavailability, and binding affinity .

Properties

Molecular Formula |

C7H5ClF3N |

|---|---|

Molecular Weight |

195.57 g/mol |

IUPAC Name |

2-chloro-6-(2,2,2-trifluoroethyl)pyridine |

InChI |

InChI=1S/C7H5ClF3N/c8-6-3-1-2-5(12-6)4-7(9,10)11/h1-3H,4H2 |

InChI Key |

ZHEWKHYXRFXYCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Pyridine N-oxides are the major products.

Reduction Reactions: Dihydropyridine derivatives are formed.

Scientific Research Applications

2-Chloro-6-(2,2,2-trifluoroethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine with analogous pyridine derivatives:

Key Differences and Implications

Trifluoroethyl (-CH₂CF₃) vs. Trifluoromethyl (-CF₃)

- Steric Effects : The trifluoroethyl group introduces a longer carbon chain, increasing steric bulk compared to trifluoromethyl. This may influence binding interactions in biological systems, such as enzyme active sites.

Chlorine Substituent Position and Role

The chlorine at position 2 in 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine serves as a directing group, facilitating electrophilic substitution reactions at the 4-position. This feature is critical in synthesizing complex derivatives, as seen in , where chloro-pyridines act as intermediates for Suzuki couplings .

Comparison with Trichloromethyl Analogs (Nitrapyrin)

Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine) demonstrates the impact of replacing fluorine with chlorine in the substituent. The trichloromethyl group (-CCl₃) is bulkier and less electronegative, reducing metabolic stability compared to fluorinated analogs. Nitrapyrin’s primary use as a nitrification inhibitor highlights how substituent chemistry dictates application .

Oxygen-Containing Analogs (Trifluoroethoxy)

This contrasts with the trifluoroethyl group, which lacks hydrogen-bond acceptors, suggesting divergent solubility and target-binding profiles .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of halogenated pyridines often involves regioselective halogenation or cross-coupling reactions. For analogs like 2-Chloro-6-(trifluoromethyl)pyridine, methods such as catalytic halogen exchange (e.g., chlorine substitution via CuCl₂) or Suzuki-Miyaura coupling for introducing trifluoroethyl groups are documented . Key factors for yield optimization include:

- Catalyst selection : Palladium-based catalysts for coupling reactions.

- Temperature control : Maintaining 80–120°C to balance reaction rate and side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard .

Q. What analytical techniques are critical for characterizing 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine, and how do they confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Absence of aromatic proton signals at position 2 (δ 7.5–8.5 ppm) confirms chlorine substitution.

- ¹³C NMR : Peaks at ~125–135 ppm indicate CF₃/CF₂ groups; chlorine deshields adjacent carbons .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 211–215 for C₇H₅ClF₃N) validate molecular weight .

- FT-IR : Stretching vibrations at 1100–1200 cm⁻¹ confirm C-F bonds .

Q. How stable is 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine under standard laboratory conditions, and what storage protocols are recommended?

- Methodological Answer : Pyridine derivatives with electron-withdrawing groups (e.g., Cl, CF₃) exhibit high thermal and oxidative stability. However:

- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloro group.

- Long-term stability : Periodic NMR analysis (every 6 months) monitors decomposition .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the regioselectivity of nucleophilic aromatic substitution (NAS) reactions in this compound?

- Methodological Answer : The chlorine atom at position 2 and the trifluoroethyl group at position 6 create distinct electronic effects:

- Chlorine : Acts as a meta-directing, deactivating group, reducing ring electron density and favoring NAS at positions 4 or 5.

- Trifluoroethyl : Strongly electron-withdrawing (-I effect), further activating positions 3 and 5 for attack.

- Case Study : In analogs like 2,3,6-trichloro-5-(trifluoromethyl)pyridine, NaOH-mediated hydrolysis selectively substitutes position 2 chlorine due to steric and electronic factors .

Q. What computational approaches (e.g., DFT) are suitable for predicting reaction pathways and intermediates for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models reaction thermodynamics (e.g., Gibbs free energy of transition states) for substitution or coupling reactions. Basis sets like B3LYP/6-31G* are standard for halogenated aromatics .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., halogen bonding) in crystal structures to predict solid-state reactivity .

- Software : Gaussian 16 or ORCA for simulations; PyMol for visualizing molecular orbitals.

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts) involving this compound?

- Methodological Answer :

- Mechanistic Reassessment : Use isotopic labeling (e.g., ¹⁸O in hydrolysis) to track substituent displacement pathways.

- Byproduct Analysis : LC-MS or GC-MS identifies trace impurities (e.g., dehalogenated derivatives).

- Condition Screening : Systematic variation of solvents (e.g., THF vs. DMSO) and bases (K₂CO₃ vs. NaH) isolates kinetic vs. thermodynamic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.